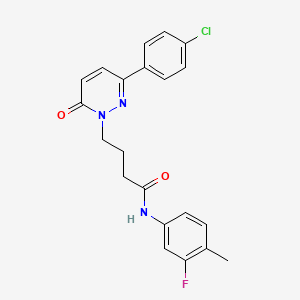

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O2/c1-14-4-9-17(13-18(14)23)24-20(27)3-2-12-26-21(28)11-10-19(25-26)15-5-7-16(22)8-6-15/h4-11,13H,2-3,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJCPTRFQOHZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a member of the pyridazinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a complex structure characterized by the following features:

- Pyridazinone Core : This structural motif is often associated with various biological activities, particularly in enzyme inhibition.

- Chlorophenyl and Fluoromethyl Substituents : These groups may enhance the compound's lipophilicity and bioavailability, potentially influencing its interaction with biological targets.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The presence of the pyridazinone ring indicates potential kinase inhibitory activity, which is significant in cancer therapy. Kinases are critical in regulating cellular processes, and their dysregulation is often linked to cancer progression.

Antimicrobial Properties

The structural characteristics of the compound suggest possible antimicrobial properties. The amide bond and aromatic groups could facilitate interactions with microbial targets, making it a candidate for studies against bacterial and fungal infections.

In Vitro Studies

Several studies have investigated the biological activity of similar pyridazinone derivatives. For instance, compounds with analogous structures have shown promising results in inhibiting cancer cell proliferation and demonstrating anti-inflammatory effects. These findings highlight the potential for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide to exhibit similar pharmacological effects.

Case Studies

- Cancer Research : A study on related pyridazinone derivatives showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

- Antimicrobial Activity : Compounds structurally similar to this compound were tested against various bacterial strains, demonstrating effective inhibition of growth, suggesting a need for further exploration into its antimicrobial properties.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide | Dimethoxy substitution | Potentially similar pharmacological effects |

| 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide | Piperidinyl group | Investigated for anti-cancer properties |

| N-[3-amino-2-hydroxy-propyl] substituted alkylamide compounds | Hydroxypropyl substitution | Explored for neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

- Amide vs.

- Halogen Effects : The 4-chlorophenyl group in the target compound and 6h enhances lipophilicity, whereas the 3-fluoro-4-methylphenyl moiety introduces steric and electronic effects that could modulate target selectivity.

- Heterocyclic Linkers: Piperazine-containing analogs (e.g., 6h) exhibit improved solubility due to the basic nitrogen, whereas the pyridazinone core in the target compound may favor π-π stacking interactions in enzyme binding pockets.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) aligns with 6h , while sulfonamide analogs (e.g., 5a ) show additional S=O stretches (~1350–1150 cm⁻¹).

- Mass Spectrometry : The target compound’s molecular weight (~450–500 g/mol) is comparable to 6h (532.2464 [M+H]+), though the absence of a piperazine group reduces its mass.

Research Findings and Implications

- Bioactivity Potential: While biological data for the target compound are unavailable, 6h and related pyridazinones demonstrate kinase inhibition and anti-inflammatory activity, suggesting similar pathways for exploration.

- Optimization Insights : Replacing the benzyloxy group in 5a with a fluorinated aryl amide (as in the target compound) could reduce metabolic degradation, as fluorine often blocks cytochrome P450 oxidation.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR validate substituent positions, with aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous pyridazine derivatives .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced

Discrepancies may arise from assay-specific variables:

- Solubility : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation in aqueous buffers.

- Cellular permeability : Validate via parallel artificial membrane permeability assays (PAMPA) .

- Enzyme inhibition kinetics : Perform dose-response curves (IC₅₀) under standardized pH and temperature conditions. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What strategies improve synthetic yield using Design of Experiments (DoE)?

Q. Advanced

- Factor screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading).

- Response surface methodology (RSM) : Optimize variables like reaction time and solvent ratio. For example, flow chemistry systems enable precise control of residence time and mixing efficiency, improving yield by 15–20% .

- Statistical modeling : Apply ANOVA to distinguish significant factors, reducing batch-to-batch variability .

How can computational modeling predict structure-activity relationships (SAR) for this compound?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., kinase domains). Focus on the pyridazinone ring’s hydrogen-bonding capacity and the chloro/fluoro substituents’ hydrophobic effects .

- QM/MM simulations : Evaluate electronic effects of the 4-chlorophenyl group on binding affinity.

- ADMET prediction : Tools like SwissADME assess logP and metabolic stability, guiding derivatization (e.g., adding methyl groups to enhance bioavailability) .

What methods validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma at 37°C for 24 hours; quantify intact compound using UPLC-PDA .

How do substituents influence its pharmacokinetic profile?

Q. Advanced

- Fluorine substitution : The 3-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation.

- Chlorophenyl moiety : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .

What analytical techniques resolve spectral data discrepancies (e.g., unexpected NMR peaks)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.